Cas no 117086-68-7 (1H-Indole-1-carboxamide,2,3-dihydro-3,3-dimethyl-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-)

1H-Indole-1-carboxamide,2,3-dihydro-3,3-dimethyl-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]- structure
117086-68-7 structure
상품 이름:1H-Indole-1-carboxamide,2,3-dihydro-3,3-dimethyl-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-
CAS 번호:117086-68-7
MF:C19H27N3O
메가와트:313.43718457222
CID:142725
PubChem ID:71785

1H-Indole-1-carboxamide,2,3-dihydro-3,3-dimethyl-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]- 화학적 및 물리적 성질

이름 및 식별자

    • 1H-Indole-1-carboxamide,2,3-dihydro-3,3-dimethyl-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-
    • 1H-Indole-1-carboxamide,2,3-dihydro-3,3-dimethyl-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3...
    • 3,3-Dimethyl-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-1- indolinecarboxamide
    • 3,3-dimethyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-2,3-dihydro-1H-indole-1-carboxamide
    • BRL 46470
    • 3,3-DIMETHYL-N-[(1R,5S)-8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YL]-2H-INDOLE-1-CARBOXAMIDE
    • 2,3-Dihydro-3,3-dimethyl-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-1H-indole-1-carboxamide
    • 3,3-Dimethyl-N-1alphaH,5alphaH-tropan-3alpha-yl-1-indolinecarboxamide
    • Ricasetron
    • 3,3-Dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2H-indole-1-carboxamide
    • 3,3-dimethyl-N-[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2H-indole-1-carboxamide
    • NS00122255
    • SCHEMBL21715163
    • UNII-R92JB88O88
    • SCHEMBL634826
    • Ricasetron [INN:BAN]
    • DTXSID501028553
    • R92JB88O88
    • AKOS040749297
    • RICASETRON [INN]
    • 1H-Indole-1-carboxamide, 2,3-dihydro-3,3-dimethyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-, endo-
    • 117086-68-7
    • SCHEMBL20362251
    • BRL46470
    • 3,3-Dimethyl-N-((1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)indoline-1-carboxamide
    • GTPL2302
    • Endo-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dihydro-3,3-dimethylindole-1-carboxamide
    • BRL-46470
    • CHEMBL2105377
    • BRL46470;BRL-46470;BRL 46470
    • Q7322878
    • HY-101709
    • CS-0021820
    • 인치: InChI=1S/C19H27N3O/c1-19(2)12-22(17-7-5-4-6-16(17)19)18(23)20-13-10-14-8-9-15(11-13)21(14)3/h4-7,13-15H,8-12H2,1-3H3,(H,20,23)
    • InChIKey: ILXWRFDRNAKTDD-UHFFFAOYSA-N
    • 미소: O=C(N1CC(C)(C)C2=CC=CC=C12)NC1CC2CCC(N2C)C1

계산된 속성

  • 정밀분자량: 313.215
  • 동위원소 질량: 313.215
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 23
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 463
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 2
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 3.2
  • 토폴로지 분자 극성 표면적: 35.6A^2

실험적 성질

  • 밀도: 1.17±0.1 g/cm3 (20 ºC 760 Torr),
  • 비등점: 478.4°Cat760mmHg
  • 플래시 포인트: 243.1°C
  • 굴절률: 1.61
  • 용해도: Insuluble (8.5E-3 g/L) (25 ºC),

추천 기사

추천 공급업체
Taizhou Jiayin Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Taizhou Jiayin Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Suzhou Genelee Bio-Technology Co., Ltd.